molecular formula C8H14O B566347 Ethanone, 1-(1-propylcyclopropyl)- (9CI) CAS No. 109765-85-7

Ethanone, 1-(1-propylcyclopropyl)- (9CI)

Cat. No.: B566347
CAS No.: 109765-85-7
M. Wt: 126.199
InChI Key: BYFMEKPOPJLSBD-UHFFFAOYSA-N
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Description

Ethanone, 1-(1-propylcyclopropyl)- (9CI) is a chemical compound of interest in organic chemistry and materials science research. Its structure, featuring a ketone group attached to a 1-propylcyclopropyl moiety, makes it a potential intermediate or building block in synthetic pathways. Researchers may utilize this compound in the development of novel polymers, ligands for catalysis, or in pharmaceutical research for the synthesis of more complex molecules with cyclopropane rings. The propyl side chain can influence the compound's lipophilicity and steric properties, which are critical parameters in material design and drug discovery. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for professional use and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

109765-85-7

Molecular Formula

C8H14O

Molecular Weight

126.199

IUPAC Name

1-(1-propylcyclopropyl)ethanone

InChI

InChI=1S/C8H14O/c1-3-4-8(5-6-8)7(2)9/h3-6H2,1-2H3

InChI Key

BYFMEKPOPJLSBD-UHFFFAOYSA-N

SMILES

CCCC1(CC1)C(=O)C

Synonyms

Ethanone, 1-(1-propylcyclopropyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethanone, 1-(1-propylcyclopropyl)- (9CI) (109765-85-7) C₈H₁₄O 126.20 Cyclopropane + propyl
Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)- (9CI) (128073-32-5) C₆H₈F₂O 134.12 Cyclopropane + difluoro + methyl
Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) (61971-73-1) C₅H₆Cl₂O 152.92 Cyclopropane + dichloro
Ethanone, 1-(3-methylenecyclobutyl)- (9CI) (25303-66-6) C₇H₁₀O 110.16 Cyclobutane + methylene
4′-Methyl Acetophenone (122-00-9) C₉H₁₀O 134.18 Aromatic ring + methyl

Key Observations :

  • Cyclopropane vs. Cyclobutane : The cyclopropane derivatives (e.g., 109765-85-7, 128073-32-5) exhibit higher ring strain than the cyclobutane analog (25303-66-6), leading to greater reactivity in ring-opening reactions .
  • Halogenation Effects : Halogenated derivatives (e.g., 128073-32-5, 61971-73-1) show increased molecular weight and polarity compared to alkyl-substituted analogs. Fluorine and chlorine atoms enhance electrophilicity, making these compounds more reactive in nucleophilic substitutions .
  • Aromatic vs. Aliphatic Ketones: Aromatic ketones like 4′-Methyl Acetophenone (122-00-9) have extended conjugation, resulting in higher boiling points (225°C vs. ~150–200°C for cyclopropane derivatives) and distinct UV absorption profiles .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name (CAS) Boiling Point (°C) Solubility (Water) Stability
Ethanone, 1-(1-propylcyclopropyl)- (9CI) ~180–200 (est.) Low (hydrophobic) Sensitive to ring-opening reagents
Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)- (9CI) ~190 (est.) Moderate in organic solvents Stable under anhydrous conditions
Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis- (9CI) (115913-30-9) 224.8 ± 40.0 9.1 g/L (25°C) Thermally stable due to rigid bicyclic structure
4′-Methoxyacetophenone (100-06-1) 250 Insoluble Stable; undergoes electrophilic substitution

Key Observations :

  • Water Solubility : The bicyclo compound (115913-30-9) exhibits higher water solubility (9.1 g/L) due to its polar ketone groups, whereas cyclopropane derivatives are generally hydrophobic .
  • Thermal Stability: Bicyclic structures (e.g., 115913-30-9) resist thermal degradation better than monocyclic ketones due to reduced conformational flexibility .

Key Observations :

  • Halogenated compounds (e.g., 61971-73-1) require stringent handling due to inhalation risks .
  • Aromatic ketones (e.g., 122-00-9) pose lower acute toxicity but may cause skin sensitization .

Preparation Methods

Methodology

This approach employs transition metal catalysts (e.g., Ru(II)-Amm-Pheox) to facilitate intramolecular cyclopropanation of diazo compounds. For example, a diazo Weinreb amide derivative containing a propyl group undergoes cyclization under catalytic conditions.

Reaction Scheme

Diazo Weinreb amideRu(II) catalyst1-(1-Propylcyclopropyl)ethanone\text{Diazo Weinreb amide} \xrightarrow{\text{Ru(II) catalyst}} \text{1-(1-Propylcyclopropyl)ethanone}

Conditions

  • Catalyst : Ru(II)-Amm-Pheox (0.5–2 mol%)

  • Solvent : Dichloromethane or ether

  • Temperature : 0–40°C

  • Yield : 70–95% (based on analogous reactions)

Advantages

  • High enantioselectivity (up to 98% ee).

  • Scalable for industrial applications.

Friedel-Crafts Acylation of 1-Propylcyclopropane

Methodology

1-Propylcyclopropane is acylated using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). This method adapts protocols from cyclopropyl ketone synthesis.

Reaction Scheme

1-Propylcyclopropane+CH₃COClAlCl₃1-(1-Propylcyclopropyl)ethanone\text{1-Propylcyclopropane} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{1-(1-Propylcyclopropyl)ethanone}

Conditions

  • Lewis Acid : AlCl₃ (1.2 eq)

  • Solvent : Dichloroethane

  • Temperature : 0–25°C

  • Yield : ~50–65% (estimated from similar acylations)

Challenges

  • Low reactivity due to cyclopropane ring strain.

  • Competing side reactions (e.g., ring opening).

Alkylation of Cyclopropylmethyl Ketone

Methodology

A propyl group is introduced to cyclopropylmethyl ketone via alkylation. This method draws from alkylation strategies in cyclopropane chemistry.

Reaction Scheme

Cyclopropylmethyl ketone+Propyl halideBase1-(1-Propylcyclopropyl)ethanone\text{Cyclopropylmethyl ketone} + \text{Propyl halide} \xrightarrow{\text{Base}} \text{1-(1-Propylcyclopropyl)ethanone}

Conditions

  • Base : NaH or KOtBu

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60–80°C

  • Yield : 40–60% (based on analogous alkylations)

Limitations

  • Requires precise control to avoid over-alkylation.

Chlorination-Grignard Substitution

Methodology

Cyclopropyl methyl ketone is chlorinated, followed by propyl Grignard substitution.

Reaction Scheme

  • Chlorination:

Cyclopropyl methyl ketoneCl₂, MeAlCl2-Chloro-1-(1-chlorocyclopropyl)ethanone\text{Cyclopropyl methyl ketone} \xrightarrow{\text{Cl₂, MeAlCl}} \text{2-Chloro-1-(1-chlorocyclopropyl)ethanone}

  • Substitution:

2-Chloro derivative+PrMgBr1-(1-Propylcyclopropyl)ethanone\text{2-Chloro derivative} + \text{PrMgBr} \xrightarrow{} \text{1-(1-Propylcyclopropyl)ethanone}

Conditions

  • Chlorination Catalyst : MeAlCl (0.5–10 mol%)

  • Solvent : Dichloroethane

  • Grignard Reagent : Propyl magnesium bromide (2 eq)

  • Yield : 60–75% (reported for similar substitutions)

Hydrolysis of 1-Propylcyclopropanecarbonitrile

Methodology

1-Propylcyclopropanecarbonitrile is hydrolyzed to the ketone via acidic or basic conditions.

Reaction Scheme

1-PropylcyclopropanecarbonitrileH₃O⁺1-(1-Propylcyclopropyl)ethanone\text{1-Propylcyclopropanecarbonitrile} \xrightarrow{\text{H₃O⁺}} \text{1-(1-Propylcyclopropyl)ethanone}

Conditions

  • Acid : HCl (6 M)

  • Temperature : Reflux

  • Yield : 50–70% (estimated from nitrile hydrolysis)

Kulinkovich Reaction with Propyl-Substituted Esters

Methodology

The Kulinkovich reaction forms cyclopropanes via Ti-mediated cyclization of esters and Grignard reagents.

Reaction Scheme

Ethyl propionate+Ti(OiPr)₄PrMgBr1-(1-Propylcyclopropyl)ethanone\text{Ethyl propionate} + \text{Ti(OiPr)₄} \xrightarrow{\text{PrMgBr}} \text{1-(1-Propylcyclopropyl)ethanone}

Conditions

  • Titanium Catalyst : Ti(OiPr)₄ (1 eq)

  • Solvent : Ether

  • Yield : 55–80% (based on analogous cyclopropanols)

Comparative Analysis of Methods

Method Yield Complexity Scalability Key Reference
Metal-Catalyzed Cyclopropanation70–95%HighIndustrial
Friedel-Crafts Acylation50–65%ModerateLab-scale
Alkylation40–60%ModerateLab-scale
Chlorination-Substitution60–75%HighIndustrial
Nitrile Hydrolysis50–70%LowLab-scale
Kulinkovich Reaction55–80%ModerateIndustrial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethanone, 1-(1-propylcyclopropyl)- (9CI), and what experimental conditions optimize yield?

  • Methodological Answer : The compound’s synthesis likely involves cyclopropanation of a propenyl precursor via [2+1] cycloaddition, followed by acetylation. For cyclopropane formation, transition-metal catalysts (e.g., Rh(II)) or photochemical methods can be employed to stabilize strained intermediates. Post-synthesis, purification via fractional distillation or column chromatography is critical due to potential byproducts from ring strain . Yield optimization requires precise control of reaction temperature (e.g., 0–25°C) and anhydrous conditions to prevent hydrolysis of intermediates .

Q. How can the structural integrity and purity of Ethanone, 1-(1-propylcyclopropyl)- (9CI) be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify cyclopropane protons (δ 0.5–1.5 ppm) and ketone carbonyl (δ 205–220 ppm).
  • Mass spectrometry (MS) : Molecular ion peak at m/z 138 (calculated for C8_8H14_{14}O) and fragmentation patterns to confirm the propylcyclopropyl moiety .
  • IR spectroscopy : Stretching vibrations for carbonyl (1700–1750 cm1^{-1}) and cyclopropane C–H bonds (3050–3100 cm1^{-1}) .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of the cyclopropane ring in Ethanone, 1-(1-propylcyclopropyl)- (9CI) under acidic or basic conditions?

  • Methodological Answer : Cyclopropane rings are susceptible to ring-opening via electrophilic attack. Under acidic conditions (e.g., H2_2SO4_4), protonation at the carbonyl oxygen increases electrophilicity, leading to cyclopropane cleavage. Computational studies (DFT) can model transition states to predict reaction pathways. Experimental validation via kinetic monitoring (e.g., GC-MS) under varying pH and temperature is recommended .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Conduct:

  • Differential Scanning Calorimetry (DSC) : To identify polymorph transitions.
  • HPLC-PDA : Assess purity (>98% recommended for reliable data).
  • Comparative solubility studies : Use standardized solvents (e.g., DMSO, hexane) under controlled humidity .

Q. What are the environmental degradation pathways of Ethanone, 1-(1-propylcyclopropyl)- (9CI) in soil or aquatic systems?

  • Methodological Answer : Hydrolysis and microbial degradation dominate. Use LC-MS/MS to track:

  • Hydrolysis products : e.g., 1-propylcyclopropanol.
  • Photodegradation : Simulate UV exposure (λ = 254 nm) and identify radicals via EPR spectroscopy. Soil column studies with 14^{14}C-labeled compound can quantify mineralization rates .

Q. Which computational models accurately predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Molecular dynamics (MD) and density functional theory (DFT) simulations can model interactions with catalysts (e.g., Pd for cross-coupling). Focus on:

  • Electrostatic potential maps : To identify nucleophilic/electrophilic sites.
  • Activation energy barriers : For cyclopropane ring-opening reactions. Validate with experimental kinetic data .

Safety and Handling

Q. What safety protocols are recommended for handling Ethanone, 1-(1-propylcyclopropyl)- (9CI) based on structural analogs?

  • Methodological Answer : Similar to acetophenone derivatives (e.g., 4′-Methyl acetophenone):

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 5 ppm).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Toxicity data from analogs suggest moderate oral toxicity (LD50_{50} ~3100 mg/kg in rats); avoid ingestion .

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